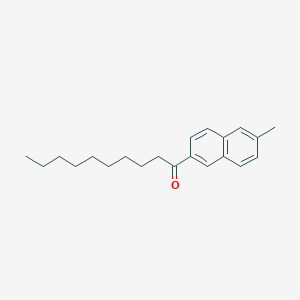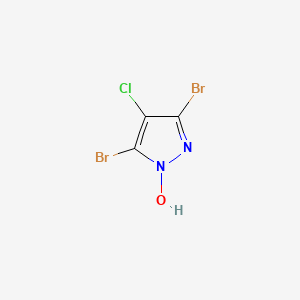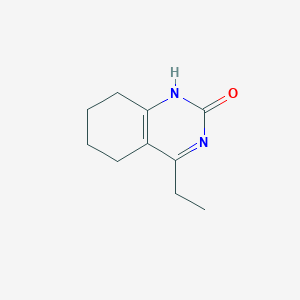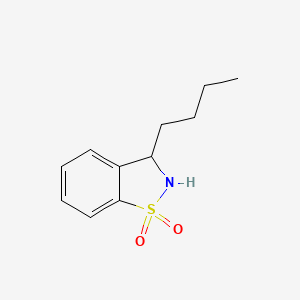
4-(Decylamino)butan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Decylamino)butan-1-ol;hydrochloride is an organic compound that belongs to the class of alcohols It is characterized by the presence of a decylamino group attached to a butan-1-ol backbone, with the hydrochloride salt form enhancing its solubility in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decylamino)butan-1-ol;hydrochloride typically involves the reaction of decylamine with butan-1-ol under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Decylamino)butan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alkanes.
Substitution: Halides or ethers.
Wissenschaftliche Forschungsanwendungen
4-(Decylamino)butan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Decylamino)butan-1-ol;hydrochloride involves its interaction with specific molecular targets. The decylamino group can interact with biological membranes, altering their permeability and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Diethylamino)butan-1-ol: Similar structure but with diethylamino group instead of decylamino.
4-Amino-1-butanol: Lacks the decylamino group, making it less hydrophobic.
Butan-1-ol: Simple alcohol without any amino substitution.
Uniqueness
4-(Decylamino)butan-1-ol;hydrochloride is unique due to the presence of the decylamino group, which imparts distinct hydrophobic properties and enhances its interaction with biological membranes. This makes it particularly useful in applications requiring amphiphilic compounds.
Eigenschaften
CAS-Nummer |
87260-33-1 |
|---|---|
Molekularformel |
C14H32ClNO |
Molekulargewicht |
265.86 g/mol |
IUPAC-Name |
4-(decylamino)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H31NO.ClH/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16;/h15-16H,2-14H2,1H3;1H |
InChI-Schlüssel |
HQFHSUKVVKBNGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNCCCCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)






![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)


![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)



